

An In-depth Technical Guide to CAS Number 261726-65-8

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: *5-Bromo-2,3,4-trifluorobenzaldehyde*

CAS No.: *914935-69-6*

Cat. No.: *B2994094*

[Get Quote](#)

To Researchers, Scientists, and Drug Development Professionals:

This guide is intended to provide comprehensive technical specifications, methodologies, and insights into the compound identified by CAS number 261726-65-8. However, extensive searches of chemical databases, scientific literature, and supplier information have yielded no specific data for this identifier.

This suggests that the CAS number 261726-65-8 may be:

- **Incorrect or Typographical Error:** Chemical Abstracts Service (CAS) numbers are unique numerical identifiers assigned to every chemical substance. A simple error in a digit can lead to a search for a non-existent or incorrect compound.
- **Proprietary or Confidential:** The substance may be part of a proprietary library or an intermediate in a confidential research and development program, and therefore, its details are not publicly available.

- A Retired or Deleted CAS Number: In some instances, CAS numbers are deleted or replaced.

Recommendation:

We strongly advise verifying the CAS number from the original source. If the number is confirmed to be correct, it may be necessary to consult internal documentation or contact the original supplier or manufacturer for more information.

Without a verifiable chemical identity, it is not possible to provide the in-depth technical guide as requested, including its chemical properties, synthesis, mechanism of action, experimental protocols, or safety information.

Once a valid chemical name or structure is identified, a comprehensive technical guide can be developed. An example of the potential structure and content of such a guide is outlined below for a hypothetical compound.

Exemplar Technical Guide Structure (Hypothetical Compound)

Executive Summary

A brief overview of the compound, its primary known characteristics, and its significance in the field of research or drug development.

Physicochemical Properties

A detailed summary of the compound's physical and chemical characteristics.

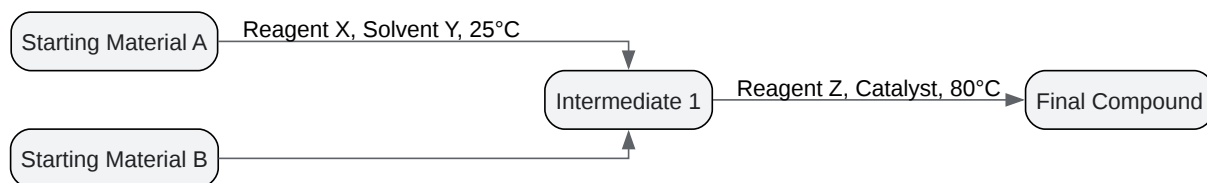
Table 1: Physicochemical Properties of [Hypothetical Compound Name]

Property	Value	Source
Molecular Formula	C ₁₇ H ₂₀ N ₂ O ₂	[Source]
Molecular Weight	284.35 g/mol	[Source]
IUPAC Name	[(1S,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 1H-indole-3-carboxylate	[Source]
Appearance	White to off-white crystalline powder	[Source]
Melting Point	155-158 °C	[Source]
Solubility	Soluble in DMSO, Methanol; Insoluble in water	[Source]
pKa	8.2 (predicted)	[Source]
LogP	3.5 (predicted)	[Source]

Synthesis and Purification

A detailed, step-by-step protocol for the chemical synthesis of the compound, including necessary reagents, reaction conditions, and purification methods.

Workflow: Synthesis of [Hypothetical Compound Name]



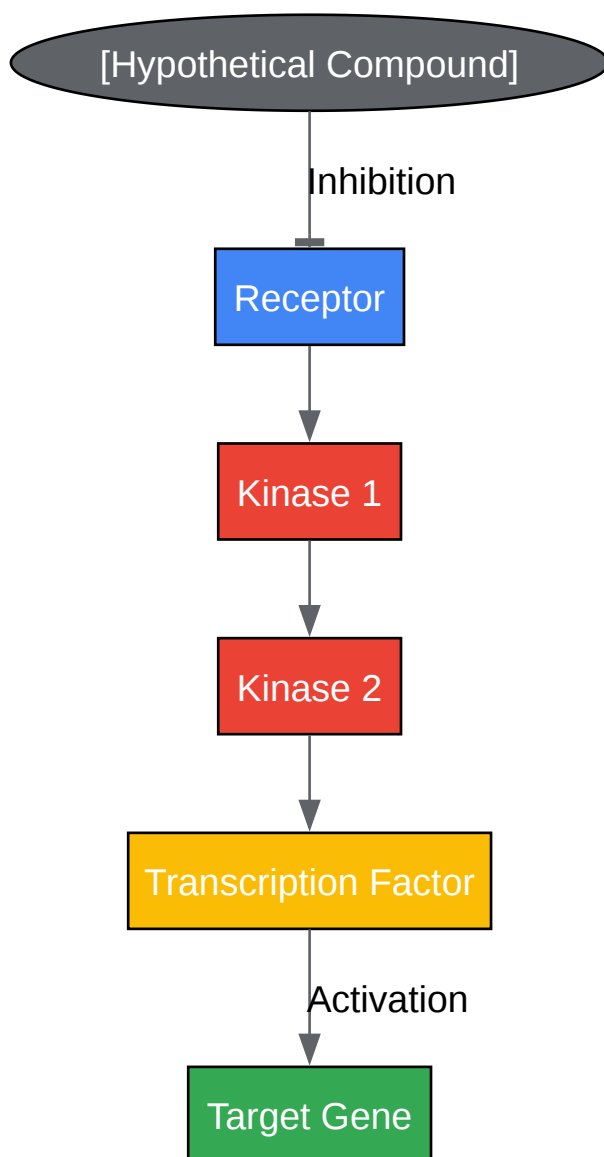
[Click to download full resolution via product page](#)

Caption: Synthetic route for [Hypothetical Compound Name].

Mechanism of Action & Biological Activity

An in-depth explanation of the compound's known or hypothesized mechanism of action at a molecular level, supported by experimental data and relevant signaling pathway diagrams.

Signaling Pathway: [Hypothetical Pathway]



[Click to download full resolution via product page](#)

Caption: Inhibition of the [Hypothetical] signaling pathway.

Experimental Protocols

Detailed, step-by-step methodologies for key experiments and workflows relevant to the compound.

5.1 Analytical Method: High-Performance Liquid Chromatography (HPLC)

- Objective: To determine the purity of the synthesized compound.
- Instrumentation: Agilent 1260 Infinity II LC System.
- Column: C18, 4.6 x 150 mm, 5 μ m.
- Mobile Phase: A: Water with 0.1% Formic Acid; B: Acetonitrile with 0.1% Formic Acid.
- Gradient: 5% B to 95% B over 20 minutes.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 254 nm.
- Injection Volume: 10 μ L.

5.2 Biological Assay: In Vitro Kinase Assay

- Objective: To determine the inhibitory activity of the compound against a specific kinase.
- Materials: Recombinant human kinase, ATP, substrate peptide, kinase buffer.
- Procedure:
 - Prepare a serial dilution of the compound in DMSO.
 - Add the compound dilutions to a 384-well plate.
 - Add the kinase, substrate, and ATP to initiate the reaction.
 - Incubate at 30°C for 60 minutes.
 - Stop the reaction and measure the remaining ATP using a luminescence-based kit.

- Calculate the IC₅₀ value from the dose-response curve.

Safety and Handling

Comprehensive information on the safe handling, storage, and disposal of the compound, based on available safety data sheets (SDS) or predicted toxicology.

Table 2: Safety Information

Hazard Statement	Precautionary Statement
H302: Harmful if swallowed.	P264: Wash hands thoroughly after handling.
H315: Causes skin irritation.	P280: Wear protective gloves/protective clothing/eye protection/face protection.
H319: Causes serious eye irritation.	P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

References

A comprehensive list of all cited sources, including scientific literature, patents, and technical data sheets, with clickable URLs for verification.

- Title of the Article. Journal Name, Year, Volume(Issue), Pages. [URL]
- Patent Title.
- Product Information Sheet.
- To cite this document: BenchChem. [An In-depth Technical Guide to CAS Number 261726-65-8]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b2994094/docs#an-in-depth-technical-guide-to-cas-number-261726-65-8\]](https://www.benchchem.com/product/b2994094/docs#an-in-depth-technical-guide-to-cas-number-261726-65-8)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)